6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
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Description
6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridazinone derivative that has been synthesized through various methods and has shown promising results in various applications.
Scientific Research Applications
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives, which include structures related to 6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Anti-tubercular Activity
Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the chemical structure , were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Certain compounds exhibited significant activity, showcasing the potential of such derivatives in tuberculosis treatment, without exhibiting toxicity to human cells (Srinivasarao et al., 2020).
Coordination Chemistry
The synthesis of iron(II) and cobalt(II) complexes of tris-azinyl analogues, including structures akin to 6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, explored the coordination chemistry and electrochemical properties of these compounds. The complexes demonstrated varying spin states and electrochemical behaviors, contributing to our understanding of metal-ligand interactions and their potential applications in materials science (Cook et al., 2013).
Pyridone Analogues Synthesis
Research on pyridone analogues of tetrahydroisoquinolines and protoberberines involved the condensation of carbonyl compounds with mimosine and mimosinamine, forming compounds related to 6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. These studies contribute to the synthesis of novel heterocyclic compounds with potential pharmacological activities (Richards & Hofmann, 1978).
properties
IUPAC Name |
3-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-12-4-3-11(17-18-12)14(21)19-7-1-2-10(9-19)22-13-8-15-5-6-16-13/h3-6,8,10H,1-2,7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLNHBLDBOGSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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